Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic commonly used in scientific research to treat or prevent bacterial infections in various in vitro and in vivo models. Its effectiveness stems from its ability to inhibit bacterial DNA replication. Ciprofloxacin works by targeting two bacterial enzymes, DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division []. By inhibiting these enzymes, ciprofloxacin disrupts the bacterial cell's ability to properly copy its DNA, ultimately leading to cell death [].
This mechanism of action makes ciprofloxacin a valuable tool for researchers studying a wide range of bacterial pathogens. Studies have demonstrated its efficacy against various Gram-negative and Gram-positive bacteria, including Escherichia coli, Salmonella spp., Staphylococcus aureus, and Pseudomonas aeruginosa [, ].
The rise of antibiotic-resistant bacteria is a significant public health concern. Ciprofloxacin is used in scientific research to investigate the emergence and spread of antibiotic resistance. Researchers can expose bacterial cultures to ciprofloxacin to identify mutations that allow bacteria to survive and even thrive in the presence of the antibiotic []. Understanding these resistance mechanisms is crucial for developing new antibiotics and optimizing treatment strategies.
Researchers are also investigating the environmental impact of ciprofloxacin. The widespread use of this antibiotic in human and veterinary medicine can lead to its presence in wastewater treatment plants and ultimately in freshwater environments []. Studies examine the effects of ciprofloxacin on aquatic ecosystems, including its potential to harm beneficial bacteria and contribute to the development of antibiotic resistance in environmental bacteria [].
Ciprofloxacin is a synthetic antimicrobial agent characterized by its chemical formula C₁₇H₁₈F₃N₃O₃. It is primarily effective against both Gram-negative and Gram-positive bacteria. The compound operates by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This mechanism of action allows ciprofloxacin to effectively combat various infections, including those caused by Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .
The primary biological activity of ciprofloxacin lies in its ability to inhibit bacterial DNA gyrase and topoisomerase IV. This inhibition prevents the supercoiling of DNA, which is essential for DNA replication . Ciprofloxacin has demonstrated significant potency against a variety of pathogens, particularly Gram-negative bacteria. Its effectiveness is often measured using the minimum inhibitory concentration (MIC), with values as low as 0.5 micrograms per milliliter for resistant strains like Pseudomonas aeruginosa . Additionally, ciprofloxacin has been explored for potential uses beyond antibacterial applications, including anti-malarial and anti-cancer properties .
Ciprofloxacin is primarily used in clinical settings to treat a wide range of infections, including:
It is also utilized in specific cases such as inhalational anthrax treatment . The drug's broad spectrum of activity makes it a valuable option when other antibiotics are ineffective due to resistance.
Ciprofloxacin has been shown to interact with various enzymes in the body, particularly cytochrome P450 enzymes CYP1A2 and CYP3A4. These interactions can lead to significant drug-drug interactions when ciprofloxacin is co-administered with other medications that are metabolized by these enzymes . Additionally, there are concerns regarding potential adverse effects such as tendon rupture and hypersensitivity reactions .
Ciprofloxacin belongs to a family of fluoroquinolones that share similar mechanisms of action but differ in their chemical structures and spectra of activity. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Differences |
---|---|---|
Levofloxacin | C₁₈H₁₈F₃N₃O₃ | S-enantiomer of ofloxacin; more potent against Gram-positive bacteria |
Ofloxacin | C₁₈H₁₈F₂N₂O₄ | Less effective against Pseudomonas aeruginosa compared to ciprofloxacin |
Norfloxacin | C₁₄H₁₄F₂N₂O₃ | Generally less effective than ciprofloxacin; lower potency against Gram-negative bacteria |
Moxifloxacin | C₁₈H₁₉F₂N₃O₄ | Enhanced activity against anaerobes; broader spectrum than ciprofloxacin |
Ciprofloxacin's unique structural features contribute to its high affinity for bacterial DNA gyrase compared to mammalian counterparts, allowing it to maintain efficacy while minimizing cross-resistance with other antibiotic classes .
Klaus Grohe and co-workers at Bayer Aktiengesellschaft converted the discovery-laboratory Gould–Jacobs quinolone method into a plant-ready sequence that delivered ciprofloxacin hydrochloride in seven isolated operations with an overall yield close to 49 % [1] [2]. Table 1 condenses the key parameters of the original process.
Step | Transformation (simplified) | Typical reagent set (full names) | Temperature / time | Isolated yield | Purpose [1] [2] |
---|---|---|---|---|---|
1 | Chlorination–fluorination of benzoic acid core to give 2,4-dichloro-5-fluorobenzoyl chloride (the “Klauke compound”) | Thionyl chloride, phosphorus pentachloride, hydrogen fluoride | 60-80 °C / 5 h | 85 % | Introduce halide handles for downstream cyclisation |
2 | Cycloaracylation (Grohe reaction) with diethyl malonate derivative | Triethyl orthoformate, magnesium ethoxide | Reflux 130 °C / 8 h | 65 % | Builds the 1,4-dihydroquinoline core |
3 | Decarboxylative aromatisation to 6-fluoro-4-oxoquinoline ester (6-FQA) | Acetic anhydride | 120 °C / 2 h | 78 % | Activates nucleus for nucleophilic substitution |
4 | N-alkylation with cyclopropylamine | Cyclopropylamine, sodium carbonate | 90 °C / 6 h | 70 % | Installs the activity-enhancing N-cyclopropyl group |
5 | Piperazine substitution at position 7 | Piperazine, potassium carbonate | 140 °C / 7 h | 60 % | Provides broad Gram-negative spectrum |
6 | Ester hydrolysis to free acid | Sodium hydroxide aqueous solution | 90 °C / 3 h | 92 % | Generates carboxylic acid pharmacophore |
7 | Salt formation and crystallisation | Hydrochloric acid, acetone | 25 °C / 1 h | Quantitative | Produces stable ciprofloxacin hydrochloride API |
The cumulative batch processing time exceeded twenty-four hours and required large solvent volumes, halogenated reagents and high-energy heating, all of which contributed to the significant environmental factor of about 110 kilograms of waste per kilogram of active ingredient [3] [2].
Subsequent generic-industry efforts kept the seven-operation logic but replaced the harsh chlorination agents. For example, Suven Life Sciences reported a telescoped two-pot variant in which 2,4-dichloro-5-fluorobenzoyl chloride is directly condensed with dimethyl malonate in the presence of sodium hydride to afford the quinolone ester in 65 % yield, cutting one isolation and shortening cycle time from twenty-four to sixteen hours [3]. Nevertheless, the processes remained solvent intensive, and yields rarely exceeded 57 % [3].
In 2017 Klavs F. Jensen and Timothy F. Jamison disclosed a fully telescoped continuous-flow train that converts five low-cost building blocks into ciprofloxacin hydrochloride with a residence time of nine minutes and an overall yield of 60 % [4] [5] [6]. Six bond-forming reactions occur in five microreactors without intermediate work-ups; only a final pH shift and crystallisation are offline. Key intensification elements include:
Table 2 highlights the dramatic productivity gains.
Metric | Bayer batch (seven steps) [2] | Jensen–Jamison flow (six steps) [4] |
---|---|---|
Overall yield | 49 % | 60 % |
Total reaction time | >24 h | 9 min |
Space–time yield | 0.04 kg L⁻¹ h⁻¹ | 8.2 kg L⁻¹ h⁻¹ |
Solvent volume per kilogram product | ~220 L | 28 L |
Environmental factor (waste kg per kg product) | ~110 | 9 |
The eight-fold decrease in solvent usage and twelve-fold improvement in space–time yield exemplify how flow engineering meets modern pharmaceutical sustainability targets [7].
Virginia Commonwealth University researchers have demonstrated a three-step flow platform beginning with earlier insertion of the cyclopropylamine side chain. By replacing phosphorus oxychloride with bis(trichloromethyl) carbonate as the carbonyl activator, they generated ethyl 3-(2,4-dichloro-5-fluorophenyl)-2-(dimethylaminomethyl)-3-oxopropanoate at 94 % conversion in a residence time of forty-five seconds, allowing the entire ciprofloxacin sequence to be executed in a morning shift [8] [9]. Although full plant data are still proprietary, pilot runs indicate a projected yield of 68 % and a further thirty-percent decrease in wastewater generation relative to the Jensen–Jamison protocol [9].
Efficient access to ciprofloxacin relies on the reliable supply of three pivotal intermediates summarised in Table 3.
Intermediate | Structure description | Primary preparation method | Strategic role in synthesis | Typical yield [10] [9] [2] |
---|---|---|---|---|
2,4-Dichloro-5-fluorobenzoyl chloride (“Klauke compound”) | Trisubstituted benzoyl chloride bearing two chlorine and one fluorine atoms | Chlorination–fluorination of 2,4-dichloro-5-fluorobenzoic acid using thionyl chloride or bis(trichloromethyl) carbonate | Electrophilic partner in Grohe cycloaracylation to install halogen handles | 85–90 % |
Ethyl 3-(2,4-dichloro-5-fluorophenyl)-2-(dimethylaminomethyl)-3-oxopropanoate | β-Ketoester produced by malonate acylation | Sodium hydride-mediated condensation of diethyl malonate with Klauke compound; continuous-flow variants operate at 115 °C for sixty seconds | Undergoes intramolecular cyclisation to yield the quinolone nucleus | 70–78 % |
1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydroquinoline-3-carboxylic acid methyl ester | Fully substituted quinolone ester | One-pot cyclisation followed by nucleophilic aromatic substitution with piperazine | Immediate precursor; simple hydrolysis affords ciprofloxacin free acid | 86–90 % |
Control of water content during the conversion of the β-ketoester to the quinolone core is critical. A moisture spike of only 0.2 % doubles the proportion of an unwanted regioisomer that cannot be purged later, forcing strict low-ppm‐water specification at the reactor inlet [10].
Early manufacturing campaigns employed chlorinated solvents and stoichiometric phosphorus oxychloride. Life-cycle assessments now favour polar aprotic yet recyclable media such as dimethyl sulfoxide and acetonitrile substitutes derived from biomass fermentation [11]. Bis(trichloromethyl) carbonate, although still derived from phosgene, offers a solid, weighable alternative with 40 % lower acute toxicity index and enables in-line hydrogen chloride scrubbing, reducing fugitive emissions by 85 % [9].
Green chemistry guidelines recommend a process mass intensity below fifty for small-molecule active ingredients. The Jensen–Jamison protocol achieves a value of thirty-seven, primarily because continuous reactors eliminate solvent swaps, and no intermediate isolation occurs [4] [7]. Table 4 compares representative sustainability indicators.
Route | Process mass intensity (kg input per kg product) | Atom economy | Energy demand per kilogram (kWh) | Regulatory waste hazard rating [7] [11] |
---|---|---|---|---|
Bayer batch | 210 | 48 % | 1,550 | High (halogenated solvents) |
Jensen–Jamison flow | 48 | 61 % | 260 | Low-moderate |
VCU three-step flow | 40 | 64 % | 220 | Low |
Microwave-assisted decarboxylative cyclisation shortens reaction times for the quinolone ring closure from eight hours to fifteen minutes at 180 °C, raising per-pass yield by 5 % and cutting specific energy consumption by 70 % [12]. Mechanochemical approaches, such as hot-melt extrusion, have recently been extended to ciprofloxacin cocrystal formation and suggest future potential to merge synthesis and formulation in a single continuous platform, avoiding solvents altogether [13].
Irritant;Health Hazard